![molecular formula C15H18O3 B6324270 cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95% CAS No. 733740-26-6](/img/structure/B6324270.png)
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%
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Overview
Description
The compound “cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical with the CAS Number: 733740-26-6 . It has a molecular weight of 246.31 . The IUPAC name for this compound is (1S,3R)-3- (2-oxo-2- (p-tolyl)ethyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18O3/c1-10-2-5-12 (6-3-10)14 (16)9-11-4-7-13 (8-11)15 (17)18/h2-3,5-6,11,13H,4,7-9H2,1H3, (H,17,18)/t11-,13+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It is stored at a temperature of 28 C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chiral Drug Intermediates Synthesis
This compound is a potential candidate for the synthesis of chiral drug intermediates. The chiral feature of drugs is crucial for their efficacy and safety, with approximately 57% of marketed drugs being chiral . Biocatalysis, a green chemistry approach, often employs such intermediates to produce drugs with high enantio-, chemo-, and regio-selectivities . This compound could be used to synthesize intermediates for drugs like sitagliptin or pregabalin, which require precise chiral configurations for their therapeutic effects.
Safety and Hazards
properties
IUPAC Name |
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-2-5-12(6-3-10)14(16)9-11-4-7-13(8-11)15(17)18/h2-3,5-6,11,13H,4,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTVBMWKXJZNBJ-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
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